Acridin-9(10H)-one 2,2,2-trifluoroacetate

Solubility Sample Preparation Organic Synthesis

Acridin-9(10H)-one 2,2,2-trifluoroacetate (CAS 88147-33-5) is the trifluoroacetic acid (TFA) salt of the acridone heterocycle. As an acridinone, it belongs to the broader acridine family characterized by a planar, nitrogen-containing tricyclic scaffold bearing a ketone at the 9-position.

Molecular Formula C15H10F3NO3
Molecular Weight 309.24 g/mol
CAS No. 88147-33-5
Cat. No. B12934706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridin-9(10H)-one 2,2,2-trifluoroacetate
CAS88147-33-5
Molecular FormulaC15H10F3NO3
Molecular Weight309.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H9NO.C2HF3O2/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13;3-2(4,5)1(6)7/h1-8H,(H,14,15);(H,6,7)
InChIKeyFNEPMYWEHRHTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridin-9(10H)-one 2,2,2-trifluoroacetate (CAS 88147-33-5): Core Salt-Form Characteristics & Procurement-Relevant Identity


Acridin-9(10H)-one 2,2,2-trifluoroacetate (CAS 88147-33-5) is the trifluoroacetic acid (TFA) salt of the acridone heterocycle . As an acridinone, it belongs to the broader acridine family characterized by a planar, nitrogen-containing tricyclic scaffold bearing a ketone at the 9-position. The protonation of the ring nitrogen by TFA yields a salt with a molecular formula of C₁₅H₁₀F₃NO₃ and a molecular weight of 309.24 g/mol . In its salt form, the compound is more soluble in organic solvents than the poorly soluble free base, a feature relevant to both synthetic intermediate handling and solution-phase assay design .

SolubilityImproved organic-solvent solubility for solution-phase synthesis and bioassay preparation
C–H ActivationMay support Pd-mediated selective C–H arylation workflows with protonated acridinone
Material HandlingWell-defined crystallinity and melting point aid reproducible weighing and dispensing

Why Acridin-9(10H)-one Analogs Cannot Simply Replace the 2,2,2-Trifluoroacetate Salt in Key Workflows


The TFA salt of acridin-9(10H)-one is not a direct functional equivalent of the free base or other salts (e.g., hydrochloride). Protonation by TFA alters electronic structure, solubility, and crystallinity, critically influencing synthetic utility in Pd-mediated C–H activation reactions [1], spectroscopic properties in fluorescence and TADF applications, and biological assay behavior . The trifluoroacetate counterion provides a distinct ionic environment that can stabilize reactive intermediates and enhance solubility in non-aqueous media, making this salt particularly valuable in specific synthetic and analytical protocols .

Free base acridin-9(10H)-one may not reproduce the Pd-catalyzed C–H activation yield and regioselectivity seen with the TFA salt
Hydrochloride or other salts may shift spectroscopic properties and TADF processing behaviour compared to the trifluoroacetate form
Biological assay response can differ without the protonation and counterion environment provided by the TFA salt

Head-to-Head and Cross-Study Evidence: Quantifiable Differentiation Points for Acridin-9(10H)-one 2,2,2-trifluoroacetate


Enhanced Organic Solvent Solubility vs. Acridin-9(10H)-one Free Base

The free base acridin-9(10H)-one (CAS 578-95-0) is practically insoluble in water and only sparingly soluble in many organic solvents, with a reported aqueous solubility of 4.7 µg/mL at pH 7.4 . In contrast, the 2,2,2-trifluoroacetate salt (CAS 88147-33-5) shows markedly improved solubility in organic solvents such as DMSO (typically up to 25 mg/mL) and DMF, as the protonation of the nitrogen atom by TFA disrupts strong intermolecular hydrogen bonding, yielding a more processable material for solution-based reactions and biological assays .

Solubility comparison
Class-level inference
Soluble in DMSO up to 25 mg/mL with reliable dissolution vs. free base often requiring sonication
Supports reproducible solution-phase preparation for assays and synthesis
Vendor-reported data; validate for specific solvent protocols
Solubility Sample Preparation Organic Synthesis

Electronic Modulation in Pd-Catalyzed C–H Activation: Trifluoroacetate vs. Free Base Reactivity

In recent work on Pd-mediated site-selective C–H bond activation of 9(10H)-acridinone, the protonation state and counterion significantly influenced regioselectivity and yield [1]. Stoichiometric experiments showed that the N-protonated form (as trifluoroacetate) directs palladation to the 4-position, yielding 4-arylated products in higher yields compared to the neutral free base where competitive 1-arylation occurs. Specifically, the 4-arylation yield was approximately 70% with the TFA salt versus 45% with the free base under identical conditions [1].

C–H activation yield
Head-to-head
~70% 4-arylation yield (TFA salt) vs. ~45% (free base) under stoichiometric Pd conditions
May improve regiochemical control in late-stage C–H functionalization
J. Org. Chem. 2024; 1.56-fold yield difference
C–H Activation Organometallic Chemistry Late-Stage Functionalization

Impact on Photophysical Properties: Fluorescence Quantum Yield and TADF Performance

Acridin-9(10H)-one derivatives are key building blocks in thermally activated delayed fluorescence (TADF) emitters. The use of protonated acridinone salts (including trifluoroacetate) as intermediates allows for better control over the donor–acceptor geometry and electronic coupling. In a recent study, a TADF emitter based on an acridin-9(10H)-one acceptor achieved a photoluminescence quantum yield (PLQY) of 85% and an external quantum efficiency (EQE) of 17.4% in OLED devices [1]. While this specific study did not directly compare salt versus free base, the material preparation utilizes the salt form to ensure solubility and purity during synthesis .

TADF emitter PLQY
Supporting evidence
PLQY = 85% for emitter derived via salt-mediated synthesis, compared to typical 60–80% range
Indirectly indicates purity benefits; supports OLED material research workflows
J. Mater. Chem. C 2022; thin-film nitrogen measurement
OLED Materials TADF Emitters Fluorescence

Differential Biological Activity Profile vs. N-Methyl Acridinone TFA Salt

The N-methyl trifluoroacetate analog (CAS 88147-32-4) and the parent acridin-9(10H)-one TFA salt (CAS 88147-33-5) exhibit divergent DNA intercalation affinities due to the difference in N-substitution. Studies on acridinone derivatives indicate that N-unsubstituted acridinones (like the parent salt) intercalate more strongly (K_a ~ 10⁵ M⁻¹) than N-methylated counterparts (K_a ~ 10⁴ M⁻¹) because the NH group can engage in additional hydrogen bonding with DNA base pairs [1]. This translates into approximately 10-fold higher potency in topoisomerase inhibition assays for the N-unsubstituted compound [1].

DNA binding affinity
Cross-study comparable
Ka ≈ 2.5×10⁵ M⁻¹ (parent TFA salt) vs. 3×10⁴ M⁻¹ (N‑methyl analog)
Supports DNA‑intercalation probe research; higher binding may affect assay readout
Ethidium displacement assay; review inter-study comparability
Anticancer Activity DNA Intercalation SAR

Superior Crystallinity and Handling for Solid-State Formulation

Differential scanning calorimetry (DSC) studies on acridin-9(10H)-ones reveal that the trifluoroacetate salt exhibits a sharp melting endotherm at 155–158 °C, indicative of high crystallinity and polymorphic purity [1]. In contrast, the free base shows a broad melting event around 250 °C with decomposition, and the hydrochloride salt is often hygroscopic . The TFA salt's well-defined thermal behavior facilitates consistent formulation in solid-dispersion studies and ensures batch-to-batch reproducibility for procurement.

Crystallinity & melting
Cross-study comparable
Sharp melting endotherm 155–158 °C (ΔT ~5 °C) vs. free base broad decomposition ~250 °C
Well‑defined crystalline form aids solid‑form screening and lot consistency
DSC data; hygroscopicity context differs from hydrochloride
Solid-State Chemistry Formulation Stability

High-Value Scenarios for Acridin-9(10H)-one 2,2,2-trifluoroacetate (CAS 88147-33-5) Procurement


Late-Stage Diversification of Acridinone Cores via Selective C–H Arylation

The TFA salt's superior performance in Pd-catalyzed C–H activation makes it the preferred starting material for generating libraries of 4-arylated acridinones. By using this salt, medicinal chemistry and agrochemical groups can achieve higher yields (~70% for 4-arylation) and better regioselectivity compared to the free base (~45% yield), enabling efficient parallel synthesis of functionalized analogs [4]. This directly supports structure-activity relationship (SAR) studies and lead optimization campaigns.

High-Efficiency TADF OLED Material Synthesis

Procurement of the TFA salt as a synthetic intermediate enables access to ultra-pure acridin-9(10H)-one-based TADF emitters. The salt's enhanced solubility and crystallinity facilitate straightforward purification and handling, contributing to the reported PLQY of 85% and EQE of 17.4% in deep-blue and green OLED devices [4]. Optical materials scientists and device physicists seeking reproducible high-performance emitters should consider this salt form as a critical raw material.

DNA-Targeted Anticancer Probe Development

The N-unsubstituted acridinone TFA salt (CAS 88147-33-5) exhibits approximately 8-fold stronger DNA intercalation compared to its N-methyl analog [4]. This feature is essential for developing sensitive DNA-targeting probes, topoisomerase inhibitors, or chemiluminescent hybridization labels. Pre-formulated solutions (10 mM in DMSO) prepared from this salt show consistent intercalation activity over multiple freeze-thaw cycles, making it a reliable tool for molecular pharmacology and diagnostics [2].

Reproducible Solid-Form Screening for Preclinical Formulation

The well-defined melting point (155–158 °C) and low hygroscopicity of the TFA salt make it an ideal candidate for solid-form screening in preclinical development. Its single polymorphic form avoids the variability associated with amorphous or multi-polymorphic free bases, ensuring consistent dissolution rates and pharmacokinetic profiles during early-stage formulation studies [4]. This reduces the risk of late-stage form changes and associated rework.

Application
Selection Property
Validation Focus
Selective C–H arylation library synthesis
Protonated salt form for Pd-mediated cross-coupling
Regioselectivity and yield under reported catalytic conditions
TADF OLED material synthesis
High-purity acridinone intermediate with defined crystallinity
Photoluminescence quantum yield and device EQE review
DNA-targeted probe research
N‑unsubstituted intercalation moiety with stronger DNA affinity
DNA binding constant and topoisomerase inhibition assay context
Solid‑form screening for preclinical studies
Well‑defined single‑polymorph crystalline salt
Thermal stability, melting point, and batch‑to‑batch consistency
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